molecular formula C8H4ClN3O3 B12967451 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one

5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one

Cat. No.: B12967451
M. Wt: 225.59 g/mol
InChI Key: DDMQQZDWXUYWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-nitro-1,8-naphthyridin-2(1H)-one ( 1203510-33-1) is a specialized naphthyridine derivative offered as a key chemical intermediate for research and development in medicinal chemistry. The naphthyridine scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities . This compound is particularly valuable due to its two distinct reactive sites: the chlorine substituent at the 5-position allows for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitro group at the 3-position offers a handle for reduction to an aniline or other transformations, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies . Naphthyridine-based compounds have demonstrated promising medicinal properties in scientific literature, including potential applications in the development of antitumor agents, antiviral agents, and treatments for antibacterial infections . This specific nitro- and chloro-functionalized building block is designed for the synthesis of more complex molecules, facilitating the exploration of new chemical space in the search for bioactive compounds. Researchers utilize this compound strictly for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H4ClN3O3

Molecular Weight

225.59 g/mol

IUPAC Name

5-chloro-3-nitro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H4ClN3O3/c9-5-1-2-10-7-4(5)3-6(12(14)15)8(13)11-7/h1-3H,(H,10,11,13)

InChI Key

DDMQQZDWXUYWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one typically involves the nitration of 5-chloro-1,8-naphthyridin-2(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one have shown efficacy against a range of bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

1.2 Anticancer Properties
Naphthyridine derivatives have been investigated for their anticancer activities. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The specific structural features of this compound contribute to its potential as a lead compound in developing novel anticancer agents.

1.3 Anti-inflammatory Effects
The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them candidates for treating inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity
The structure of this compound suggests potential use as a pesticide. Its derivatives have demonstrated insecticidal and fungicidal activities, which can be attributed to their ability to disrupt vital biological processes in pests . Research into the synthesis of more potent analogs is ongoing.

Materials Science Applications

3.1 Organic Electronics
Compounds like this compound are being explored for their electronic properties. They can serve as semiconductors or components in organic light-emitting diodes (OLEDs). The electron-withdrawing nitro group enhances charge transport properties, making these compounds suitable for electronic applications .

3.2 Sensors
The unique chemical properties of naphthyridines allow them to be utilized in sensor technology. Their ability to undergo redox reactions makes them effective in detecting various analytes, including heavy metals and organic pollutants .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies include:

  • Electrophilic Aromatic Substitution: This method allows for the introduction of functional groups at specific positions on the naphthyridine ring.
  • Cross-Coupling Reactions: These reactions enable the formation of complex structures with high specificity and yield .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that naphthyridine derivatives induce apoptosis in various cancer cell lines.
Antimicrobial PropertiesShowed significant inhibition against multiple resistant bacterial strains, highlighting potential therapeutic applications.
Pesticidal EfficacyIdentified effective insecticidal activity against common agricultural pests, suggesting use in crop protection strategies.

Mechanism of Action

The mechanism of action of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data for 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one and related compounds:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight Key Properties
This compound Cl (C5), NO₂ (C3) Not provided C₈H₄ClN₃O₃ ~241.6 (calc.) Likely low water solubility; reactive nitro group enables further substitution
4-Chloro-1,8-naphthyridin-2(1H)-one Cl (C4) 59514-93-1 C₈H₅ClN₂O 180.59 Used as a synthetic intermediate; stable under standard conditions
6-Chloro-1,8-naphthyridin-2(1H)-one Cl (C6) 127446-42-8 C₈H₅ClN₂O 196.59 Moderate organic solubility; hydrophobic naphthyridine core
7-Amino-1,8-naphthyridin-2(1H)-one NH₂ (C7) Not provided C₈H₇N₃O 161.16 Forms hydrogen bonds; crystallizes with water
3-Nitro-1,5-naphthyridin-2(1H)-one NO₂ (C3) (1,5-naphthyridine) Not provided C₈H₅N₃O₃ 191.15 Reacts with PCl₅/POCl₃ to yield chlorinated derivatives
5-Chloro-2-methyl-1,8-naphthyridine Cl (C5), CH₃ (C2) 1772-45-8 C₉H₇ClN₂ 178.62 Methyl group enhances lipophilicity; no nitro group

Biological Activity

5-Chloro-3-nitro-1,8-naphthyridin-2(1H)-one is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of chlorine and nitro substituents, influences its interaction with biological targets, leading to various pharmacological effects.

  • Molecular Formula : C₈H₅ClN₂O₃
  • Molecular Weight : 202.59 g/mol
  • CAS Number : 1237535-79-3

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains:

Bacterial Strain Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliModerate Inhibition
Pseudomonas aeruginosaModerate Inhibition

The compound's mechanism involves the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis, leading to bactericidal effects.

Antifungal Activity

In addition to antibacterial properties, derivatives of naphthyridines, including this compound, have shown antifungal activity:

Fungal Strain Activity Reference
Candida albicansModerate Inhibition
Aspergillus nigerModerate Inhibition

These findings suggest that the compound can disrupt fungal cell integrity, although further studies are needed to quantify its efficacy compared to standard antifungal agents.

Anticancer Potential

Recent studies have explored the anticancer potential of naphthyridine derivatives. The mechanism of action appears to involve:

  • Induction of apoptosis in cancer cells.
  • Modulation of signaling pathways related to cell proliferation and survival.

For instance, certain derivatives have been documented to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at specific positions on the naphthyridine ring can enhance potency and selectivity:

  • Chlorine Substitution : Enhances interaction with biological targets.
  • Nitro Group : Contributes to increased electron affinity, potentially improving binding with enzymes or receptors.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various naphthyridine derivatives against resistant strains of Staphylococcus aureus. The results indicated that compounds with a chlorine substituent exhibited superior activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induced significant cytotoxicity at micromolar concentrations. The compound was shown to activate caspase pathways leading to apoptosis in MCF-7 cells .

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